molecular formula C18H24N2O2 B12884740 1,4-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

1,4-Bis((R)-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene

Cat. No.: B12884740
M. Wt: 300.4 g/mol
InChI Key: VMASKUSCFFTGHY-HOTGVXAUSA-N
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Description

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene is a complex organic compound characterized by the presence of two oxazoline rings attached to a benzene core

Preparation Methods

The synthesis of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene typically involves the reaction of 1,4-dibromobenzene with ®-4-isopropyl-4,5-dihydrooxazole under specific conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in a solvent like tetrahydrofuran. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the desired product .

Industrial production methods for this compound may involve similar synthetic routes but are scaled up to accommodate larger quantities. These methods often include additional purification steps, such as recrystallization or chromatography, to ensure the final product meets the required specifications .

Chemical Reactions Analysis

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the oxazoline rings.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction results in fully hydrogenated products .

Scientific Research Applications

1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene exerts its effects is primarily through its interaction with specific molecular targets. The oxazoline rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, protein folding, and signal transduction processes .

Comparison with Similar Compounds

Similar compounds to 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene include:

The uniqueness of 1,4-Bis(®-4-isopropyl-4,5-dihydrooxazol-2-yl)benzene lies in its specific combination of oxazoline rings and isopropyl groups, which confer distinct chemical and physical properties, making it a versatile compound in various research fields .

Properties

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

(4R)-4-propan-2-yl-2-[4-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]phenyl]-4,5-dihydro-1,3-oxazole

InChI

InChI=1S/C18H24N2O2/c1-11(2)15-9-21-17(19-15)13-5-7-14(8-6-13)18-20-16(10-22-18)12(3)4/h5-8,11-12,15-16H,9-10H2,1-4H3/t15-,16-/m0/s1

InChI Key

VMASKUSCFFTGHY-HOTGVXAUSA-N

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=CC=C(C=C2)C3=N[C@@H](CO3)C(C)C

Canonical SMILES

CC(C)C1COC(=N1)C2=CC=C(C=C2)C3=NC(CO3)C(C)C

Origin of Product

United States

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